2,3-Dihydrobenzofuran-4-amine hydrochloride
Description
IUPAC Nomenclature and Structural Isomerism
The IUPAC name for the base compound is 2,3-dihydro-1-benzofuran-4-amine , reflecting its bicyclic structure. The numbering begins at the oxygen atom in the dihydrofuran ring, with the amine group occupying the 4-position on the benzene ring. In its hydrochloride form, the compound is systematically named 2,3-dihydro-1-benzofuran-4-amine hydrochloride , indicating the addition of a hydrochloric acid counterion to the amine group.
Structural isomerism in this compound arises from two potential sources:
- Positional isomerism : The amine group could theoretically occupy alternative positions on the benzene ring (e.g., 5-, 6-, or 7-positions), though the 4-position is most thermodynamically favored due to reduced steric hindrance.
- Ring isomerism : Variations in the saturation of the furan ring could produce fully aromatic benzofuran or fully saturated tetrahydrobenzofuran analogs, though these represent distinct chemical entities rather than true isomers.
No stereoisomerism is possible due to the absence of chiral centers in the base structure.
Molecular Formula and Weight Analysis
The molecular formula of the base compound is C₈H₉NO , with a molar mass of 135.16 g/mol . Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, resulting in the formula C₈H₁₀ClNO and a molar mass of 171.62 g/mol (calculated from atomic weights: C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00).
Table 1: Molecular Formula and Weight Comparison
| Form | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| Base compound | C₈H₉NO | 135.16 |
| Hydrochloride salt | C₈H₁₀ClNO | 171.62 |
The 27.4% increase in molar mass upon salt formation significantly impacts physicochemical properties, including solubility and crystallinity.
Tautomeric Forms and Protonation States
The amine group exhibits pH-dependent protonation behavior:
- Free base form : The lone electron pair on the nitrogen atom remains available for coordination, making the compound weakly basic (predicted pKa ~4.5–5.5 for aliphatic amines).
- Hydrochloride salt : The amine is fully protonated (NH₃⁺), forming an ionic bond with the chloride anion. This enhances water solubility by introducing charge-assisted hydrogen bonding capabilities.
Tautomerism is not observed in this system due to the absence of conjugated π-bonds or acidic protons adjacent to the amine group. The rigid bicyclic framework further restricts structural reorganization.
Crystal Structure Determination via X-ray Diffraction
While no X-ray crystallographic data exists specifically for 2,3-dihydrobenzofuran-4-amine hydrochloride, studies on structurally related 3,3-disubstituted dihydrobenzofuran derivatives provide insights into its likely packing arrangement. Key observations from analogous systems include:
- Unit cell parameters : Monoclinic crystal systems are common, with space group P2₁ and Z = 2.
- Hydrogen bonding : The protonated amine forms N–H···Cl interactions (2.8–3.0 Å), while furan oxygen participates in C–H···O contacts (3.2–3.4 Å).
- Dihedral angles : The benzene and dihydrofuran rings typically adopt a near-planar arrangement, with interplanar angles <10°.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁ | |
| Hydrogen bond length | 2.8–3.0 Å (N–Cl) | |
| Benzene-furan dihedral | <10° |
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H |
InChI Key |
ZONVFYOILBYRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
Cyclization :
Halogenation :
Amination :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | RuCl₃, NaIO₄, 20–30°C | 70–89% | |
| Halogenation | NCS, DMF, 70°C | 55–70% | |
| Amination | NH₃, DMF, RT | 60–80% |
Nitration and Reduction
This method introduces a nitro group at the 4-position, which is subsequently reduced to an amine.
Key Steps
Cyclization :
Nitration :
Reduction :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CuCl, FeCl₃, 60–70°C | 60–70% | |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 70–85% | |
| Reduction | Sn/HCl, 50–80°C | 75–90% |
Transition Metal-Catalyzed C–H Functionalization
Rhodium or nickel catalysts enable direct amination via C–H bond activation, bypassing halogenation steps.
Key Steps
C–H Amination :
Hydrochloride Salt Formation :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C–H Amination | Rh catalyst, NH₃, 80–100°C | 40–60% |
Reductive Amination
This method is less common but viable if a carbonyl group is present at the 4-position.
Key Steps
Oxidation :
- Reagents : KMnO₄, H₂SO₄.
- Conditions : Aqueous, 80–100°C.
Reductive Amination :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80–100°C | 50–70% | |
| Reductive Amination | Ni, STAB, MeOH/THF, RT | 60–75% |
Direct Amination During Cyclization
Using 4-aminophenol derivatives in cyclization avoids post-functionalization.
Key Steps
- Cyclization :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CuCl, FeCl₃, 60–70°C | 60–70% |
Comparative Analysis of Methods
Industrial and Research Considerations
- Scalability : RuCl₃/NaIO₄ and CuCl/FeCl₃ methods are cost-effective for large-scale production.
- Purity : Transition metal-catalyzed methods (e.g., Rh) require rigorous purification due to catalyst residues.
- Safety : Halogenation steps (e.g., NCS) demand strict safety protocols to mitigate toxic byproducts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 4 undergoes nucleophilic substitution reactions with various electrophiles. Key transformations include:
These reactions are critical for introducing functional groups that modify pharmacological properties . The amino group's pKa (~3.94) enables protonation-deprotonation control during reactions .
Cyclization and Annulation Reactions
The compound participates in domino annulation processes to construct complex heterocycles:
K₃PO₄-Promoted Annulation
-
Reacts with sulfur ylides (e.g., ethyl diazoacetate) in CH₃CN at 30°C
-
Forms trans-2,3-disubstituted dihydrobenzofurans via intermediate betaine formation
Rhodium-Catalyzed C–H Insertion
-
Intramolecular insertion using Rh₂(S-DOSP)₄ catalyst
-
Produces enantioenriched dihydrobenzofurans (ee >95%)
Cross-Coupling Reactions
Palladium-mediated coupling expands structural diversity:
| Coupling Type | Conditions | Application | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf)·DCM, K₂CO₃, 80°C | Biaryl-substituted derivatives | 50-70% | |
| Heck Reaction | Pd(OAc)₂, PPh₃, DMF, 100°C | Alkenylated analogs | 65% |
These methods enable late-stage functionalization for drug discovery applications .
Oxidation and Reduction Pathways
-
Oxidation : Ruthenium trichloride/NaIO₄ system converts allylic alcohols to ketones (e.g., 1-(2,3-dihydrobenzofuran-4-yl)ethanone)
-
Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without ring opening
Biological Activity-Directed Modifications
Derivatives show enhanced binding in medicinal chemistry applications:
-
5-Fluoro substitution improves EED protein binding affinity (IC₅₀ = 18 nM vs 12 nM cell growth inhibition)
-
Pyridine ring substitution optimizes solubility while maintaining potency (IC₅₀ = 0.4 nM)
Reaction Optimization Data
Key Parameters for Annulation (Table 2-1 from )
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|---|---|
| 1 | AA1a | Cs₂CO₃ | DCM | 25 | 95 | >95:5 |
| 6 | AA1a | Cs₂CO₃ | Toluene | 25 | 66 | >95:5 |
| 15 | None | K₃PO₄·3H₂O | CH₃CN | 30 | 93 | 72:28 |
This data highlights solvent-dependent yields and base-catalyst synergies .
The compound's reactivity profile makes it valuable for synthesizing pharmaceuticals targeting neurological disorders and cancer . Recent advances in asymmetric catalysis (e.g., Rh/Pd tandem catalysis) enable efficient production of enantiopure derivatives .
Scientific Research Applications
Antidepressant and Neuroprotective Potential
Research indicates that 2,3-dihydrobenzofuran-4-amine hydrochloride serves as a lead compound in the development of new antidepressants and neuroprotective agents. Its structural features, particularly the benzofuran core, contribute to its biological activity, making it a candidate for further investigation in treating mood disorders and neurodegenerative diseases.
Dipeptidyl Peptidase-4 Inhibition
Recent studies have highlighted the compound's role as a potential Dipeptidyl Peptidase-4 inhibitor. This enzyme is crucial in glucose metabolism, and compounds derived from similar structures have shown significant inhibition rates, suggesting that this compound may also exhibit antidiabetic properties .
Antimicrobial Activity
The benzofuran scaffold is recognized for its antimicrobial properties. Compounds related to this compound have been evaluated for their efficacy against various pathogens. Some derivatives have demonstrated potent activity against bacteria and fungi, indicating that this compound could be developed into an effective antimicrobial agent .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing starting materials with appropriate functional groups to form the benzofuran structure.
- Reduction Reactions : Converting suitable precursors into the desired amine form through reduction techniques.
These synthetic routes not only demonstrate the versatility of the compound but also allow for the development of various derivatives with enhanced biological activities .
Case Study: Antidiabetic Properties
A notable study focused on the design of derivatives based on natural products that inhibit Dipeptidyl Peptidase-4 activity. The findings revealed that certain modifications to the benzofuran core significantly increased potency, suggesting pathways for optimizing this compound as a therapeutic agent for diabetes management .
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of benzofuran were tested against various microbial strains. The results indicated that specific substitutions on the benzofuran ring enhanced antimicrobial activity significantly, providing insights into how structural modifications can lead to improved efficacy against resistant strains of bacteria and fungi .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Antidepressant, Antimicrobial | Benzofuran core with amino group |
| Psoralen | Antimicrobial, Anticancer | Furocoumarin derivative |
| 7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | Antimicrobial | Fluorine substitution on benzofuran |
This table illustrates how structural variations among related compounds can influence their biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Data of Dihydrobenzofuranamine Derivatives
Key Comparative Insights
Physicochemical Properties
- Substituent Effects : Halogenation (Cl, F) increases molecular weight and lipophilicity, reducing water solubility but enhancing membrane permeability . For example, the fluorinated derivative (CAS 22177263-58-8) exhibits improved metabolic stability compared to the parent compound .
- Melting Points : Halogenated derivatives likely have higher melting points due to stronger intermolecular forces (e.g., dipole interactions), though exact data are unavailable in provided sources .
Pharmacological Activity
- Receptor Binding : Substituents like Cl and F enhance affinity for targets such as melatonin receptors. For instance, 2-methyl and 2-ethyl derivatives (e.g., 2-methyl-2,3-dihydrobenzofuran-4-ol) show high binding affinity in receptor assays .
- Chiral Specificity : Enantiomers like (R)-4-chloro-... hydrochloride enable stereoselective drug design, critical for minimizing off-target effects .
Biological Activity
2,3-Dihydrobenzofuran-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its benzofuran core structure, which contributes to its biological activity. The compound's chemical formula is , and it possesses a molecular weight of approximately 171.62 g/mol.
1. Inhibition of Bromodomain Proteins
Recent studies have highlighted the compound's role as a potent inhibitor of Bromo and Extra Terminal (BET) proteins, particularly the second bromodomain (BD2). A study demonstrated that derivatives of 2,3-dihydrobenzofuran showed 1000-fold selectivity for BD2 over BD1, indicating a significant potential for therapeutic applications in cancer treatment .
Table 1: Potency and Selectivity of 2,3-Dihydrobenzofuran Derivatives
| Compound | BD1 pIC50 | BD2 pIC50 | Selectivity (fold) |
|---|---|---|---|
| Compound A | 7.1 | 8.1 | 200 |
| Compound B | 4.8 | 7.9 | 1600 |
2. PARP-1 Inhibition
Another area of research involves the compound's derivatives acting as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors have shown promising results in selectively targeting cancer cells, particularly those deficient in BRCA2. For instance, one derivative exhibited an IC50 value as low as , indicating high potency against PARP-1 activity .
Table 2: Inhibition Potency of PARP-1 Inhibitors Derived from 2,3-Dihydrobenzofuran
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound X | 0.718 | High |
| Compound Y | 0.079 | Very High |
The mechanism through which 2,3-dihydrobenzofuran derivatives exert their biological effects primarily involves their interaction with specific protein targets. For instance, the binding of these compounds to the catalytic site of PARP-1 has been elucidated through X-ray crystallography, revealing critical interactions that stabilize the binding .
Case Study: Cancer Therapy
In a study involving BRCA2-deficient DT40 cells, a derivative of 2,3-dihydrobenzofuran was tested for cytotoxicity and showed selective killing effects at concentrations significantly lower than traditional chemotherapeutics. This underscores the potential for targeted cancer therapies utilizing this compound .
Case Study: Pharmacokinetics
Pharmacokinetic studies in rat models indicated favorable absorption and distribution characteristics for certain derivatives of 2,3-dihydrobenzofuran. For example, one compound demonstrated an in vivo clearance rate that supports its progression into clinical trials due to its promising bioavailability profile .
Q & A
Q. How do researchers address batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- QC protocols : Implement strict in-process controls (e.g., mid-reaction HPLC monitoring) and reject batches with >2% impurity variance .
- Reference standards : Use deuterated internal standards (e.g., ethyl-1,1,2,2-d₄-amine HCl) to normalize LC-MS/MS data across batches .
- Blinded testing : Conduct assays with randomized, coded samples to eliminate observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
